An In-depth Technical Guide to Formylurea: Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Formylurea: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formylurea (N-carbamoylformamide), a derivative of urea, is a molecule of significant interest in organic synthesis and biochemical studies. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its synthesis and potential analytical detection methods are presented. Furthermore, its known biological interactions are discussed, offering insights for researchers in drug discovery and metabolic studies. All quantitative data is summarized in structured tables, and key chemical transformations are illustrated with diagrams to facilitate understanding.
Chemical Structure and Identification
Formylurea is characterized by the presence of a formyl group attached to one of the nitrogen atoms of urea. This structural feature imparts distinct chemical properties compared to its parent compound.
| Identifier | Value |
| IUPAC Name | N-carbamoylformamide[1] |
| CAS Number | 1190-24-5[2] |
| Molecular Formula | C₂H₄N₂O₂[2] |
| Canonical SMILES | C(=O)NC(=O)N[1] |
| InChI Key | JOWMUPQBELRFRZ-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of formylurea is provided below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 88.07 g/mol | [1][2] |
| Melting Point | 170-173 °C | |
| Boiling Point | 162.99 °C (estimate) | |
| XLogP3-AA | -0.7 | [1] |
| pKa (predicted) | 10.35 ± 0.46 | |
| Solubility | Highly soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in hexane.[3] | [3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of formylurea. Below are the characteristic spectral data.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in formylurea. The spectrum is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3440 | N-H stretching vibration |
| ~1680 | C=O stretching (amide I) |
| ~1598 | -NH₂ bending and C=O stretching |
| ~1450 | C-N stretching |
Synthesis of Formylurea
Formylurea is typically synthesized through the condensation reaction of urea and formic acid.
Reaction Scheme
Caption: Synthesis of Formylurea from Urea and Formic Acid.
Detailed Experimental Protocol
This protocol outlines the laboratory-scale synthesis of formylurea.
Materials:
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Urea
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Formic acid (99%)
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Calcium oxide (CaO) as a catalyst
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Reaction vessel equipped with a stirrer and condenser
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Heating mantle
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Evaporation apparatus
Procedure:
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Reaction Setup: In a suitable reaction vessel, combine urea and formic acid in a molar ratio of 1:1 to 1:1.5.
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Catalyst Addition: Add a catalytic amount of calcium oxide (e.g., 1-5% w/w of urea).
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Reaction Conditions: Heat the mixture to 85-95 °C with continuous stirring under atmospheric pressure. The reaction is typically carried out for 2-3 hours.
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Work-up and Purification: After the reaction is complete, the resulting mixture is subjected to a multi-stage evaporation process to remove water and other low-boiling impurities. This is often performed under reduced pressure to prevent thermal degradation of the product.
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Isolation: The final product, formylurea, is obtained as a solid and can be further purified by recrystallization if necessary.
Chemical Reactivity
Formylurea undergoes several chemical reactions, primarily involving its formyl and urea moieties.
Hydrolysis
Under acidic or basic conditions, formylurea can be hydrolyzed back to formic acid and urea.
Caption: Hydrolysis of Formylurea.
Oxidation
Strong oxidizing agents can oxidize formylurea. The formyl group is oxidized to carbon dioxide, and the urea moiety can be degraded to ammonia.
Three-Component Reaction
Formylurea can participate in a one-pot, three-component reaction with alkyl isocyanides and dialkyl acetylenedicarboxylates to synthesize highly functionalized dihydropyrimidinones. This reaction highlights its utility as a building block in heterocyclic synthesis.
Biological Role and Interactions
The biological significance of formylurea is an area of active research. Its structural similarity to urea suggests potential interactions with enzymes that metabolize urea and related compounds.
Enzymatic Reactivity
It has been demonstrated that formylurea can act as a substrate for urea carboxylase .[2] However, it is resistant to the action of carbamoyltransferase enzymes.[2] This differential reactivity provides a basis for investigating its metabolic fate and potential effects on nitrogen metabolism.
The interaction with urea carboxylase can be depicted as follows:
Caption: Enzymatic Carboxylation of Formylurea.
Analytical Methods for Detection and Quantification
The development of robust analytical methods is crucial for studying the pharmacokinetics, metabolism, and environmental fate of formylurea. While specific, validated protocols for formylurea are not widely published, methods used for urea can be adapted.
Potential Experimental Protocol: HPLC-UV
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection can be employed for the separation and quantification of formylurea.
Instrumentation:
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HPLC system with a UV detector
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Reversed-phase C18 column
Mobile Phase:
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A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile). The exact gradient profile would need to be optimized.
Detection:
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UV detection at a wavelength where formylurea exhibits maximum absorbance.
Quantification:
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Quantification can be achieved by creating a calibration curve using standards of known formylurea concentrations.
Conclusion
Formylurea is a versatile molecule with interesting chemical and biological properties. This guide has provided a detailed overview of its structure, properties, synthesis, and reactivity, along with relevant experimental considerations. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating further exploration of its potential applications in chemistry and biology.
